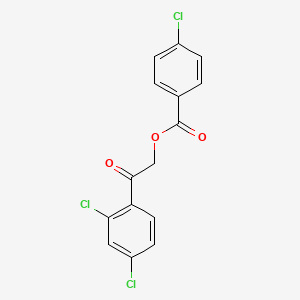![molecular formula C17H20N2O2S B5764069 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and related derivatives involves multi-step chemical reactions, starting from basic precursors to achieve the desired thiourea compounds. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been described, highlighting the importance of specific conditions for the functionalization of thiourea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, is characterized by X-ray diffraction and NMR spectroscopy. These techniques reveal the planar geometry, hydrogen bonding, and the spatial arrangement of functional groups which contribute to the compound's reactivity and interactions. The structure of N-ethoxycarbonyl-N′-o-methoxyphenylthiourea exemplifies the typical features of these molecules, showcasing intramolecular hydrogen bonds that stabilize the thiourea ligand (Su et al., 2006).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including oxidative cyclization, lithiation, and interaction with electrophiles, which modify their chemical structure and enhance their reactivity. The oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea into copper(II) complexes is a notable example, demonstrating the reactivity of these compounds and their potential to form complex structures with metals (Tadjarodi et al., 2007).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-14-9-7-13(8-10-14)11-12-18-17(22)19-15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDAZIYJRNTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)



![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

